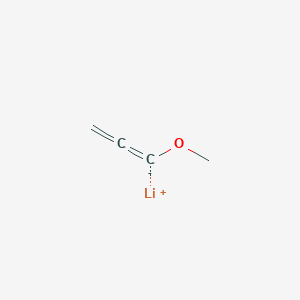

Lithium, (1-methoxy-1,2-propadienyl)-

Description

Properties

CAS No. |

61186-66-1 |

|---|---|

Molecular Formula |

C4H5LiO |

Molecular Weight |

76.0 g/mol |

IUPAC Name |

lithium;1-methoxypropa-1,2-diene |

InChI |

InChI=1S/C4H5O.Li/c1-3-4-5-2;/h1H2,2H3;/q-1;+1 |

InChI Key |

SJBAHIGWTXRKKC-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CO[C-]=C=C |

Origin of Product |

United States |

Synthetic Methodologies for the Controlled Generation of Lithium, 1 Methoxy 1,2 Propadienyl

Precursor Selection and Design for Allenyl Lithium Formation

The choice of starting material is a critical determinant in the successful synthesis of Lithium, (1-methoxy-1,2-propadienyl)-. Two principal classes of precursors have emerged as viable starting points: propargylic ethers and substituted bromoallenes.

Propargylic Precursors Bearing a Methoxy (B1213986) Moiety

Propargyl ethers are readily available and serve as common precursors for the generation of allenyl lithium reagents through deprotonation. Specifically, 1-methoxy-2-propyne is a direct and logical precursor for the target compound. The acidity of the propargylic protons (pKa ≈ 25-26 in DMSO) allows for their removal by a strong base, leading to a resonance-stabilized propargyl/allenyl anion.

The deprotonation of 3-aryl-substituted alkyl propargyl ethers with n-butyllithium has been shown to yield an ambident anion that can react at either the α or γ position. researchgate.net This highlights the importance of the methoxy group at the 1-position in directing the lithiation to the desired location to form the allenyl lithium species. Computational studies on 1-methoxyallenyllithium have provided insights into its structure and aggregation in solution, which is crucial for understanding its reactivity. researchgate.netnih.gov

Substituted Bromoallene Precursors

An alternative and often highly efficient route to allenyl lithium compounds involves the use of halogen-metal exchange reactions. In this approach, a substituted bromoallene serves as the precursor. For the synthesis of Lithium, (1-methoxy-1,2-propadienyl)-, a suitable precursor would be 1-bromo-1-methoxyallene.

The lithium-halogen exchange is typically a very fast reaction, even at low temperatures, and is driven by the formation of a more stable organolithium species. nih.gov The rate of exchange generally follows the trend I > Br > Cl. nih.gov This method can offer high regioselectivity, as the lithium atom replaces the halogen atom directly.

Metalation Techniques

The conversion of the chosen precursor to the desired allenyl lithium reagent is achieved through specific metalation techniques. The two primary methods employed are directed deprotonation using sterically hindered amide bases and lithium-halogen exchange reactions.

Directed Deprotonation Using Sterically Hindered Amide Bases

The deprotonation of propargylic precursors like 1-methoxy-2-propyne is a common and effective method. Strong, non-nucleophilic bases are required to abstract the acidic propargylic proton without competing nucleophilic addition to the triple bond. Sterically hindered amide bases, such as lithium diisopropylamide (LDA), are well-suited for this purpose.

The use of LDA can offer high regioselectivity due to its bulky nature, which favors abstraction of the less sterically encumbered proton. The reaction is typically carried out at low temperatures (-78 °C) in an ethereal solvent to maintain the stability of the resulting organolithium species.

| Precursor | Base | Solvent | Temperature (°C) | Product |

| 1-Methoxy-2-propyne | n-Butyllithium | Diethyl Ether | -78 to -20 | Lithium, (1-methoxy-1,2-propadienyl)- |

| 1-Methoxy-2-propyne | LDA | THF | -78 | Lithium, (1-methoxy-1,2-propadienyl)- |

This table presents typical conditions for the deprotonation of 1-methoxy-2-propyne. Actual yields may vary based on specific reaction parameters.

Lithium-Halogen Exchange Reactions: Optimization and Efficiency

Lithium-halogen exchange offers a powerful alternative for the generation of Lithium, (1-methoxy-1,2-propadienyl)- from a bromoallene precursor. This method is particularly advantageous when direct deprotonation is sluggish or leads to undesired side products. Alkyllithium reagents, such as n-butyllithium or tert-butyllithium, are commonly employed for this transformation.

The reaction is generally very fast and can often be completed within minutes at low temperatures. harvard.edu Optimization of the reaction involves careful control of stoichiometry and temperature to avoid side reactions, such as attack of the alkyllithium reagent on the newly formed allenyl lithium species. The choice of the alkyllithium reagent can also influence the efficiency of the exchange.

| Precursor | Reagent | Solvent | Temperature (°C) | Product |

| 1-Bromo-1-methoxyallene | n-Butyllithium | THF/Hexane (B92381) | -78 | Lithium, (1-methoxy-1,2-propadienyl)- |

| 1-Bromo-1-methoxyallene | tert-Butyllithium | Diethyl Ether/Pentane | -78 | Lithium, (1-methoxy-1,2-propadienyl)- |

This table illustrates representative conditions for the lithium-halogen exchange reaction. The efficiency of the reaction is dependent on the purity of reagents and strict anhydrous conditions.

Influence of Solvent Systems and Temperature on Reagent Formation

The choice of solvent and the reaction temperature are critical parameters that significantly impact the formation, stability, and reactivity of Lithium, (1-methoxy-1,2-propadienyl)-. Ethereal solvents are typically used due to their ability to solvate the lithium cation, which helps to break up organolithium aggregates and increase reactivity.

Tetrahydrofuran (B95107) (THF) and diethyl ether are the most common solvents employed. The polarity of the solvent can influence the regioselectivity of deprotonation. For instance, in the deprotonation of 3-aryl-substituted alkyl propargyl ethers, the more polar THF favors the formation of the α-adduct (propargyl lithium), while the less polar diethyl ether favors the γ-adduct (allenyl lithium). researchgate.net This suggests that for the generation of Lithium, (1-methoxy-1,2-propadienyl)- from 1-methoxy-2-propyne, diethyl ether might be the preferred solvent to favor the desired allenyl isomer.

Computational studies have shown that in the absence of lithium chloride, 1-methoxyallenyllithium exists as a dimer-tetramer equilibrium in THF. nih.gov The presence of lithium salts can further influence the aggregation state and, consequently, the reactivity of the organolithium species. researchgate.net

Low temperatures, typically -78 °C, are essential for these reactions to prevent decomposition of the organolithium reagent and to control the reaction rate, minimizing side reactions. The stability of organolithium reagents in ethereal solvents is temperature-dependent, with decomposition occurring more rapidly at higher temperatures.

| Solvent | Polarity (Dielectric Constant) | Typical Temperature Range (°C) | Effect on Allenyl Lithium Formation |

| Diethyl Ether | 4.3 | -78 to 0 | Favors formation of allenyl lithium from propargyl precursors. |

| Tetrahydrofuran (THF) | 7.6 | -78 to -20 | Can favor propargyl lithium formation in some systems; good solvating properties. |

This table summarizes the general influence of common solvents on the formation of allenyl lithium reagents.

In Situ Generation and Immediate Utilization Strategies for Lithium, (1-methoxy-1,2-propadienyl)-

The transient and highly reactive nature of Lithium, (1-methoxy-1,2-propadienyl)-, also known as 1-lithio-1-methoxyallene, necessitates synthetic strategies that involve its generation in the presence of an electrophile or its immediate introduction to a reaction partner. These in situ methodologies are critical for harnessing its synthetic potential while mitigating decomposition or undesired side reactions. Such approaches are characterized by the one-pot formation of the organolithium species followed by its rapid consumption, thereby avoiding isolation of the unstable intermediate.

A predominant method for the in situ generation of Lithium, (1-methoxy-1,2-propadienyl)- involves the direct lithiation of methoxyallene (B81269). This is typically achieved by treating methoxyallene with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The choice of solvent is crucial, with ethereal solvents like tetrahydrofuran (THF) or non-polar solvents like hexane being commonly employed. In THF, the lithiated species exists in a dimer-tetramer equilibrium, while in hexane, it tends to form higher-order aggregates such as tetramers and hexamers. The aggregation state can significantly influence the reactivity of the organolithium compound.

Recent advancements have focused on developing safer and more scalable methods for the generation and utilization of this reagent. One such innovative approach is the use of continuous-flow microreactor technology. This technique offers superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for highly exothermic and rapid lithiation reactions. The short residence times within the microreactor minimize the degradation of the thermally sensitive lithiated intermediate before it encounters the electrophile. A continuous-flow process for the synthesis of lithiated methoxyallene has been developed, demonstrating an excellent conversion of 94% with a throughput of 8.2 g/h under mild conditions and with a stoichiometric use of reagents. This methodology not only enhances safety by minimizing the accumulation of the energetic organolithium species but also improves process efficiency.

The immediate utilization of freshly generated Lithium, (1-methoxy-1,2-propadienyl)- is central to its application in organic synthesis, primarily in the formation of carbon-carbon bonds. A significant application is in palladium-catalyzed cross-coupling reactions. For instance, the in situ generated lithiated species can be coupled with aryl bromides to produce highly functionalized allenes. This direct and selective formation of allenic products is achieved by employing specific palladium catalysts, such as those based on SPhos or XPhos ligands, which prevent the formation of isomeric propargylic by-products.

Another strategy for immediate utilization involves the in situ hydrolysis of intermediates formed from the reaction of the lithiated species. For example, a one-pot methodology for the formation of (E)-1-aryl-2-buten-1-ones involves the palladium-catalyzed cross-coupling of in situ generated lithium 1-methoxy-1,3-butadienes with aryl bromides, followed by in situ hydrolysis of the resulting 1-aryl-1-methoxy-1,3-butadiene intermediate. While this example involves a butadienyl system, the principle of one-pot generation, reaction, and subsequent transformation is directly applicable to the chemistry of Lithium, (1-methoxy-1,2-propadienyl)-.

The reactivity of in situ generated Lithium, (1-methoxy-1,2-propadienyl)- can also be modulated by the presence of additives. For instance, the addition of lithium chloride (LiCl) can alter the aggregation state of the organolithium compound in THF. Computational and NMR studies have shown that in the presence of LiCl, mixed dimers are the major species in solution. The formation of these sterically less hindered mixed aggregates can lead to enhanced reactivity compared to the homo-aggregates.

The following table summarizes a key example of the in situ generation and immediate utilization of a closely related lithiated methoxy-diene in a palladium-catalyzed cross-coupling reaction, illustrating the general principles that apply to Lithium, (1-methoxy-1,2-propadienyl)-.

| Entry | Aryl Bromide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromoanisole | (E)-1-(4-methoxyphenyl)but-2-en-1-one | 85 |

| 2 | 4-Bromotoluene | (E)-1-(p-tolyl)but-2-en-1-one | 75 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | (E)-1-(4-(trifluoromethyl)phenyl)but-2-en-1-one | 68 |

| 4 | 1-Bromo-3-methoxybenzene | (E)-1-(3-methoxyphenyl)but-2-en-1-one | 82 |

| 5 | 2-Bromonaphthalene | (E)-1-(naphthalen-2-yl)but-2-en-1-one | 78 |

Elucidation of Reaction Mechanisms and Reactivity Patterns of Lithium, 1 Methoxy 1,2 Propadienyl

Nucleophilic Addition Reactions to Carbonyl Electrophiles

The most fundamental reaction of Lithium, (1-methoxy-1,2-propadienyl)- is its nucleophilic addition to the electrophilic carbon of carbonyl groups. masterorganicchemistry.com This process, known as 1,2-addition, transforms the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center. masterorganicchemistry.com

Lithium, (1-methoxy-1,2-propadienyl)- readily adds to aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.com The reaction proceeds via the attack of the nucleophilic carbon of the organolithium reagent on the carbonyl carbon, generating a lithium alkoxide intermediate. Subsequent protonation furnishes the final alcohol product. masterorganicchemistry.com

The regioselectivity of the addition is typically high, with the nucleophile attacking the α-carbon (the carbon bearing the lithium atom) of the allenic system. The stereochemical outcome of these additions can be influenced by the steric environment of both the carbonyl compound and the nucleophile, potentially leading to diastereomeric products when new stereocenters are formed.

Table 1: Representative Additions to Aldehydes and Ketones

| Electrophile | Reagent | Product after Workup | Product Type |

|---|---|---|---|

| Acetaldehyde | Lithium, (1-methoxy-1,2-propadienyl)- | 4-Methoxy-4,5-hexadien-2-ol | Secondary Alcohol |

| Acetone | Lithium, (1-methoxy-1,2-propadienyl)- | 2-Methyl-4-methoxy-4,5-hexadien-2-ol | Tertiary Alcohol |

| Benzaldehyde | Lithium, (1-methoxy-1,2-propadienyl)- | 1-Phenyl-3-methoxy-3,4-butadien-1-ol | Secondary Alcohol |

| Cyclohexanone | Lithium, (1-methoxy-1,2-propadienyl)- | 1-(1-Methoxy-1,2-propadienyl)cyclohexanol | Tertiary Alcohol |

The reaction of organolithium reagents with carboxylic acid derivatives like esters, amides, and acid chlorides is more complex than with aldehydes and ketones. While acid chlorides are highly reactive and typically undergo double addition to yield tertiary alcohols, esters can also lead to tertiary alcohols or ketones if the reaction conditions are carefully controlled.

The reactivity with amides can be sluggish. Lithium amides are known to be powerful nucleophiles for ester amidation, suggesting that the reverse reaction, the addition of an organolithium to an amide, must overcome a less favorable thermodynamic landscape. nih.gov In some cases, instead of addition, deprotonation at the α-position of the amide can occur. However, certain amides, such as N,N-dimethylamides, can react to form ketones upon hydrolysis of the intermediate. Reductive deacylation is another possible pathway, particularly with catalytic naphthalene, leading to the corresponding amines. organic-chemistry.orgresearchgate.net

When reacting with α,β-unsaturated carbonyl compounds (enones), Lithium, (1-methoxy-1,2-propadienyl)- can undergo either direct 1,2-addition to the carbonyl carbon or conjugate 1,4-addition to the β-carbon. The regiochemical outcome is influenced by several factors, including the structure of the reactants, solvent, and temperature.

The ratio of contact ion pairs (CIP) to solvent-separated ion pairs (SIP) of the organolithium reagent is a critical determinant. researchgate.net The addition of polar aprotic solvents, such as hexamethylphosphoramide (B148902) (HMPA), can solvate the lithium cation, leading to the formation of SIPs. researchgate.net This separation of the ion pair generally enhances the propensity for 1,4-addition. researchgate.net The increased softness of the nucleophile as a SIP favors attack at the softer electrophilic β-position of the enone system.

Table 2: Regioselectivity in Additions to α,β-Unsaturated Ketones

| Substrate | Solvent Additive | Predominant Product Type |

|---|---|---|

| Cyclohexenone | None (e.g., THF) | 1,2-Addition |

| Cyclohexenone | HMPA | 1,4-Addition |

Additions to Imines, Nitriles, and Other Heteroatom-Containing Electrophiles

Lithium, (1-methoxy-1,2-propadienyl)- also functions as a potent nucleophile towards electrophiles containing carbon-nitrogen multiple bonds, such as imines and nitriles. The addition to an imine or a related derivative like a nitrone results in the formation of a new carbon-carbon bond and produces an amine or hydroxylamine (B1172632) derivative. For instance, the reaction of lithiated methoxyallene (B81269) with a D-glyceraldehyde-derived nitrone has been shown to produce allenyl hydroxylamines, which can subsequently be used in cyclization reactions. researchgate.net

Addition to a nitrile (R-C≡N) would yield a lithium ketenimine intermediate after nucleophilic attack on the nitrile carbon. Subsequent aqueous workup would hydrolyze this intermediate to afford a ketone, effectively making the process a route for the synthesis of β-allenyl ketones.

Intramolecular Cyclization and Rearrangement Processes

When the allenic lithium species is part of a molecule that also contains an electrophilic functional group, intramolecular reactions can occur. These cyclizations are powerful methods for constructing cyclic compounds with high stereocontrol. The stereoselectivity in these reactions is often dictated by the transition state geometry. nih.govnih.gov

The presence of a Lewis basic atom, such as an oxygen in an ether or an alkoxide, elsewhere in the molecule can lead to chelation with the lithium cation. This intramolecular coordination can pre-organize the molecule into a rigid cyclic transition state, thereby directing the trajectory of the intramolecular nucleophilic attack. This control element is particularly effective in determining the stereochemical outcome of the cyclization. nih.gov

Studies on analogous alkyllithium cyclizations onto methoxy (B1213986) alkenes have demonstrated a high degree of stereocontrol. nih.govnih.gov For example, a "spiroether effect" has been observed where the cyclization of 2-lithiotetrahydropyran reagents proceeds selectively to form spirocycles where the newly formed ring is cis to the pyran oxygen. nih.gov This preference is attributed to a transition state where the lithium atom is strongly coordinated to the ring oxygen, dictating the face of the alkene that is attacked. nih.gov Such chelation-controlled, syn-Sₙ' selective cyclizations often proceed with high diastereoselectivity, providing a reliable method for the synthesis of complex cyclic structures. nih.govresearchgate.net

[1,n]-Sigmatropic Rearrangements Initiated by Allenyl Lithium

While direct examples of [1,n]-sigmatropic rearrangements initiated by the lithium cation in Lithium, (1-methoxy-1,2-propadienyl)- are not extensively documented, the inherent structure of allenyl lithium compounds provides a framework for considering such transformations. Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. In the context of allenyl lithium reagents, rearrangements such as nih.govnih.gov, nih.govrsc.org, and nih.govwikipedia.org-shifts could potentially occur, leading to isomeric structures.

nih.govwikipedia.org-Sigmatropic rearrangements are particularly well-documented in systems containing allylic anions and a heteroatom, a scenario analogous to the allenyl lithium system. wikipedia.orgchemeurope.com For instance, the nih.govwikipedia.org-Wittig rearrangement involves the rearrangement of an α-lithiated ether. wikipedia.orgchemeurope.com An analogous process in an appropriately substituted allenyl lithium system could lead to the formation of new carbon-carbon bonds. The presence of the methoxy group in Lithium, (1-methoxy-1,2-propadienyl)- could influence the propensity for such rearrangements through chelation or electronic effects.

Theoretical studies and experiments with related systems suggest that the barrier to these rearrangements can be influenced by factors such as the solvent, temperature, and the nature of the substituents on the allenic backbone. While not a direct rearrangement of the allenyl lithium itself, related tandem ylide formation/ nih.govwikipedia.org-sigmatropic rearrangements have been observed in rhodium-catalyzed reactions of propargylic alcohols, which proceed through intermediates that share structural similarities with allenyl systems. nih.gov

Electrophilic Functionalization of the Allenyl System

Lithium, (1-methoxy-1,2-propadienyl)- serves as a potent nucleophile, readily reacting with a variety of electrophiles to introduce functional groups at either the α- or γ-position of the allenyl system. This reactivity is central to its utility in synthetic chemistry.

Electrophilic Alkylation and Acylation

The reaction of Lithium, (1-methoxy-1,2-propadienyl)- with alkylating and acylating agents is a fundamental method for carbon-carbon bond formation. Alkyl halides and acyl chlorides are common electrophiles in these reactions, leading to the formation of substituted allenes.

The regioselectivity of these reactions is a critical consideration, with the electrophile potentially attacking at the carbon bearing the lithium (α-position) or at the terminal carbon of the allene (B1206475) (γ-position). This selectivity is influenced by a number of factors, as will be discussed in section 3.5.

Table 1: Examples of Electrophilic Alkylation and Acylation of Allenyl Lithium Reagents

| Allenyl Lithium Reagent | Electrophile | Major Product | Reference |

| Lithium, (1-methoxy-1,2-propadienyl)- | Alkyl Halide (R-X) | α- and/or γ-alkylated allene | General Reactivity |

| Lithium, (1-methoxy-1,2-propadienyl)- | Acyl Chloride (RCOCl) | α- and/or γ-acylated allene | core.ac.uk |

Note: The table represents the general reactivity profile. Specific yields and regioselectivities depend on the reaction conditions and the nature of the electrophile.

Halogenation and Other Electrophilic Heteroatom Incorporations

Beyond carbon electrophiles, Lithium, (1-methoxy-1,2-propadienyl)- can also react with electrophilic sources of halogens and other heteroatoms. Reagents such as N-bromosuccinimide (NBS) and iodine can be used to introduce bromine and iodine atoms, respectively, onto the allenyl framework. organic-chemistry.org This provides a pathway to functionalized allenes that can be used in subsequent cross-coupling reactions or other transformations.

The reaction with NBS, for example, is a common method for the bromination of carbanionic species. organic-chemistry.orgresearchgate.net The regioselectivity of halogenation follows similar principles to those of alkylation and acylation, being sensitive to the reaction conditions.

Table 2: Examples of Electrophilic Heteroatom Incorporation

| Allenyl Lithium Reagent | Electrophile | Product | Reference |

| Lithium, (1-methoxy-1,2-propadienyl)- | N-Bromosuccinimide (NBS) | Bromo-substituted methoxyallene | organic-chemistry.org |

| Lithium, (1-methoxy-1,2-propadienyl)- | Iodine (I₂) | Iodo-substituted methoxyallene | General Reactivity |

Factors Governing Regioselectivity (α- vs. γ-Attack) and Stereoselectivity in Reactions

The competition between α- and γ-attack by an electrophile is a defining characteristic of the reactivity of Lithium, (1-methoxy-1,2-propadienyl)-. The outcome of this competition, as well as the stereoselectivity of the reaction, is governed by a combination of electronic, steric, and coordination effects.

Key Factors Influencing Regioselectivity and Stereoselectivity:

Steric Hindrance: The steric bulk of both the electrophile and any substituents on the allenyl lithium reagent can play a significant role. nih.govrsc.orgrsc.org Larger electrophiles may preferentially attack the less hindered γ-position. Similarly, bulky substituents on the allenyl system can direct the electrophile to the more accessible site.

Solvent Effects: The coordinating ability of the solvent can have a profound impact on the structure and reactivity of the organolithium reagent. nih.govresearchgate.netrsc.org In non-coordinating solvents, allenyl lithium reagents tend to exist as aggregates, which can influence their reactivity. Polar, coordinating solvents like tetrahydrofuran (B95107) (THF) can break up these aggregates and solvate the lithium cation, leading to more "naked" and reactive anions. This can alter the charge distribution and, consequently, the regioselectivity of the reaction.

Chelation Control: The methoxy group in Lithium, (1-methoxy-1,2-propadienyl)- can play a crucial role in directing the electrophile through chelation. The lithium cation can coordinate to both the carbanionic center and the oxygen of the methoxy group, forming a cyclic intermediate. This chelation can lock the conformation of the reagent and favor attack at the α-position. nih.gov The strength of this chelation can be influenced by the solvent and the presence of other coordinating species.

Temperature: Reaction temperature can influence the equilibrium between different aggregates of the organolithium reagent and the transition states leading to α- and γ-products. Lower temperatures often favor the thermodynamically more stable product, while higher temperatures can lead to the kinetically controlled product. rsc.org

Nature of the Electrophile: The "hardness" or "softness" of the electrophile can also influence the site of attack. According to Hard-Soft Acid-Base (HSAB) theory, hard electrophiles tend to react at the site of highest charge density (often the α-position), while softer electrophiles may prefer to react at the more polarizable γ-position.

The interplay of these factors determines the final product distribution. For instance, a bulky electrophile in a non-coordinating solvent might favor γ-attack, while a smaller electrophile in the presence of a chelating group and a coordinating solvent could lead to preferential α-attack.

Strategic Applications of Lithium, 1 Methoxy 1,2 Propadienyl in Advanced Organic Synthesis

Construction of Multifunctionalized Allene (B1206475) and Propargyl Alcohol Scaffolds

The reaction of lithium, (1-methoxy-1,2-propadienyl)- with various electrophiles serves as a cornerstone for the synthesis of multifunctionalized allenes and propargyl alcohols. The ambident nature of the allenyl/propargyl lithium species allows for selective reactions at either the central (C2) or terminal (C3) carbon of the propargyl system, or the central (C2) carbon of the allene. The regiochemical outcome is often influenced by the nature of the electrophile and the reaction conditions.

Addition to aldehydes and ketones typically proceeds at the α-carbon of the allenyl lithium, leading to the formation of β-allenic alcohols after acidic workup. These structures are valuable intermediates for subsequent transformations.

Table 1: Representative Reactions with Carbonyl Compounds

| Electrophile | Reagent | Product |

|---|---|---|

| Acetaldehyde | Lithium, (1-methoxy-1,2-propadienyl)- | 2-Methoxy-2,3-pentadien-1-ol |

| Acetone | Lithium, (1-methoxy-1,2-propadienyl)- | 3-Methyl-1-methoxy-1,2-butadien-4-ol |

Reaction with epoxides also demonstrates the nucleophilic character of the reagent, resulting in ring-opening to furnish γ-allenic alcohols. This reaction provides a convenient route to access these useful building blocks.

Stereoselective Synthesis of Oxygen-Containing Heterocycles

A significant application of lithium, (1-methoxy-1,2-propadienyl)- lies in the stereoselective synthesis of oxygen-containing heterocycles. The initial adducts formed from the reaction of the lithium reagent with electrophiles can be designed to undergo subsequent intramolecular cyclization reactions.

The allenic alcohol products obtained from the reaction with aldehydes and ketones can be further elaborated to furan (B31954) and dihydrofuran derivatives. For instance, acid-catalyzed cyclization of β-allenic alcohols can lead to the formation of 2,5-dihydrofurans. Alternatively, the introduction of a suitable leaving group can facilitate a base-mediated cyclization to afford substituted furans.

The synthesis of pyran and dihydropyran ring systems can be achieved through intramolecular cyclization of appropriately substituted allenic intermediates. For example, an intramolecular SN' reaction of an alkyllithium species onto a methoxy (B1213986) allyl ether has been shown to proceed with high syn-selectivity. nih.gov This principle can be extended to substrates derived from lithium, (1-methoxy-1,2-propadienyl)-, where the resulting allenic alcohol contains a tethered leaving group. The stereochemical outcome of the cyclization is often dictated by the geometry of the transition state, which can be influenced by the coordination of the lithium cation. nih.gov

Table 2: Stereoselective Cyclization to Oxygen Heterocycles

| Substrate | Conditions | Product | Stereoselectivity |

|---|---|---|---|

| (S)-6-iodo-1-methoxyhex-1,2-diene | n-BuLi, THF, -78 °C | (R)-2-ethenyl-3-methoxytetrahydrofuran | High |

Assembly of Carbocyclic and Spirocyclic Architectures

The construction of carbocyclic and spirocyclic frameworks represents a formidable challenge in organic synthesis. Intramolecular cyclizations of intermediates derived from lithium, (1-methoxy-1,2-propadienyl)- offer a powerful strategy to access these complex structures. The intramolecular carbolithiation of unactivated alkenes is a key reaction in this context.

The stereochemical preference in these cyclizations is often dominated by a "spiroether effect," where the lithium cation coordinates to a ring oxygen, directing the approach of the alkene. nih.gov This, followed by the inherent syn-SN' selectivity, allows for the predictable formation of specific stereoisomers. nih.gov

Utility in the Formation of Stereodefined Polyketide and Polyether Fragments

While direct applications of lithium, (1-methoxy-1,2-propadienyl)- in the synthesis of polyketide and polyether fragments are not extensively documented, the methodologies described for the stereoselective formation of oxygen-containing heterocycles and acyclic stereocenters are highly relevant. The ability to construct substituted tetrahydrofurans and tetrahydropyrans with high diastereoselectivity provides access to key structural motifs found in numerous polyketide and polyether natural products. The predictable stereochemical outcomes of the intramolecular cyclizations are particularly valuable in the context of synthesizing these complex molecules.

Enabling Reagent for Novel Cascade Reactions and Domino Processes

Cascade reactions, also known as domino or tandem reactions, are chemical processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. These processes are highly efficient as they allow for the formation of multiple bonds in a single operation without the need to isolate intermediates.

Lithium, (1-methoxy-1,2-propadienyl)- can act as an enabling reagent for such sequences. The initial nucleophilic addition of the lithium reagent to an electrophile can generate an intermediate that is poised to undergo a subsequent intramolecular transformation. For example, the addition to an enone could be followed by an intramolecular Michael addition of the resulting alkoxide onto the allene, leading to the formation of a cyclic ether. The design of substrates with appropriately placed reactive functionalities is key to the development of novel cascade reactions initiated by this versatile reagent.

Advanced Spectroscopic Characterization and Computational Modeling for Mechanistic Understanding

In-Situ Spectroscopic Investigations of Reagent Structure and Aggregation

Understanding the solution-state structure of organolithium compounds is critical, as it directly influences their reactivity. For "Lithium, (1-methoxy-1,2-propadienyl)-", in-situ spectroscopic techniques provide a window into the dynamic equilibria between different aggregated and solvated species.

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of thermally sensitive and highly reactive organolithium intermediates. A combined computational and ¹³C NMR study has shed light on the aggregation of 1-methoxyallenyllithium in tetrahydrofuran (B95107) (THF). acs.orgacs.org

In the absence of other salts, the ¹³C NMR spectrum of 1-methoxyallenyllithium in deuterated THF ([D₈]THF) at -100 °C displays key resonances that are consistent with the presence of a tetrameric aggregate. acs.orgacs.org However, the introduction of lithium chloride (LiCl) significantly alters the solution structure. The observed changes in the ¹³C chemical shifts upon the addition of LiCl are indicative of the formation of mixed aggregates. acs.orgacs.org Specifically, the data strongly supports the formation of a mixed dimer between 1-methoxyallenyllithium and LiCl as the predominant species in solution. acs.orgacs.org The presence of small quantities of the uncomplexed tetramer and potentially higher mixed aggregates is also suggested by the spectra. acs.orgacs.org

| Equivalents of LiCl | δ (C1) in ppm | δ (C2) in ppm |

|---|---|---|

| 0 | 194.34 | 154.03 |

| 0.3 | 194.23 | 153.84 |

| 1.0 | 194.23 | 153.73 |

This shift in aggregation state from a tetramer to a less sterically hindered mixed dimer is believed to be a key factor in the enhanced reactivity observed for this reagent in the presence of lithium chloride. acs.orgacs.org

For allenyl lithium compounds in general, the allenic C=C=C stretching vibrations, typically observed in the 1800-2000 cm⁻¹ region of the IR and Raman spectra, can provide insights into the electronic structure and aggregation. Changes in the position and intensity of these bands upon aggregation or with changes in solvent can reflect alterations in the charge distribution within the allenyl system. For instance, studies on other organolithium species have shown that the C-Li vibrations are often found in the far-IR region (below 600 cm⁻¹). Computational approaches are frequently used to aid in the assignment of these vibrational modes due to the complexity of the spectra and the reactive nature of the compounds. harvard.edu

Computational Chemistry Approaches to Understand Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding the intricate details of organolithium compounds, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) calculations have been employed to investigate the energetics of aggregation for 1-methoxyallenyllithium and its mixed aggregates with lithium chloride. acs.orgacs.org These studies have calculated the free energies of formation for various species, including dimers, trimers, and tetramers, both in the gas phase and in a THF solvent model.

| Reaction | ΔG (B3LYP) in kcal/mol | ΔG (MP2) in kcal/mol |

|---|---|---|

| (MeO-AllLi)₂ + (LiCl)₂ → 2 MeO-AllLi·LiCl (mixed dimer) | -1.7 | -6.9 |

| (MeO-AllLi)₂ + 2 LiCl → MeO-AllLi·(LiCl)₂ (mixed trimer) + MeO-AllLi | -13.8 | -12.7 |

| 2 MeO-AllLi + (LiCl)₂ → (MeO-AllLi)₂·(LiCl)₂ (mixed tetramer) | -28.1 | -31.5 |

These theoretical investigations not only help in the interpretation of experimental data but also provide a deeper understanding of the thermodynamic driving forces behind the aggregation and reactivity of "Lithium, (1-methoxy-1,2-propadienyl)-".

While specific transition state analyses for reactions of "Lithium, (1-methoxy-1,2-propadienyl)-" are limited, computational studies on closely related alkoxyallene systems provide valuable insights into their reaction mechanisms and stereochemical outcomes. For example, DFT calculations have been used to explore the deprotonation of propargyl xylosides to form allenyl lithium intermediates and their subsequent protonation. nih.gov

These studies involve mapping the potential energy surface and locating the transition states for the reaction steps. The theoretical exploration of the protonation process of these chiral allenyl lithium species has revealed the critical role of the trajectory of the proton source's approach to the lithium intermediate in determining the stereochemical outcome of the reaction. nih.gov By analyzing the energies of different transition states leading to various stereoisomers, it is possible to predict the diastereoselectivity of the reaction, which often aligns well with experimental observations. This type of analysis is crucial for the rational design of stereoselective syntheses utilizing chiral allenyl lithium reagents.

The solvent and the presence of ligands (or salts) play a crucial role in modulating the structure and reactivity of organolithium compounds. Computational models are essential for understanding these effects at a molecular level.

In the study of 1-methoxyallenyllithium, THF was included in the calculations to model the solvation of the lithium centers. acs.orgacs.org The degree of solvation can differ between various aggregate structures; for example, steric hindrance in higher aggregates like tetramers may limit the number of coordinating THF molecules per lithium atom compared to less crowded dimers. acs.org

The effect of lithium chloride on the aggregation state of 1-methoxyallenyllithium is a prime example of a "ligand effect." The computational and experimental evidence for the shift from a tetramer to a mixed dimer demonstrates how an added salt can fundamentally alter the nature of the reactive species in solution. acs.orgacs.org This deaggregation to smaller, more reactive species upon the addition of LiCl is a well-documented phenomenon in organolithium chemistry and is critical for optimizing reaction conditions and achieving desired reactivity and selectivity.

Future Research Directions and Emerging Paradigms for Lithium, 1 Methoxy 1,2 Propadienyl

Development of Asymmetric Methodologies Utilizing Chiral Ligands and Catalysts

A primary objective in modern organic synthesis is the control of stereochemistry. The reaction of achiral (1-methoxy-1,2-propadienyl)lithium with prochiral electrophiles, such as aldehydes, typically yields a racemic mixture of chiral propargyl ethers. A significant future direction lies in the development of asymmetric methodologies to control the enantioselectivity of these additions. This can be achieved by incorporating chiral molecules that coordinate to the lithium ion, creating a chiral environment that biases the approach of the electrophile. wikipedia.org

Research in this area will likely focus on the screening and design of various chiral ligands. Organolithium reagents are known to form complexes with chiral ligands like diamines, amino ethers, and bis(oxazolidines), which can induce high levels of enantioselectivity in their reactions with carbonyl compounds. researchgate.netnih.gov The application of this principle to (1-methoxy-1,2-propadienyl)lithium is a promising, yet underexplored, frontier. Key research efforts will involve:

Stoichiometric Chiral Ligands: Investigating the effect of well-established chiral ligands, such as (-)-sparteine (B7772259) and its derivatives, on the addition of (1-methoxy-1,2-propadienyl)lithium to a range of aldehydes. researchgate.net

Catalytic Asymmetric Systems: Designing systems where a substoichiometric amount of a chiral ligand or a chiral lithium amide can effectively induce asymmetry, thereby improving atom economy. nih.gov

Mechanistic Studies: Employing spectroscopic techniques (e.g., NMR) and computational modeling to understand the structure of the chiral ligand-lithium reagent complex and the transition state of the reaction, which is crucial for rational ligand design. nih.gov

| Ligand Class | Specific Example | Rationale for Selection | Potential Outcome |

|---|---|---|---|

| Chiral Diamines | (-)-Sparteine | Proven efficacy in asymmetric deprotonations and additions of other organolithiums. Forms rigid chelate complexes. | High enantioselectivity in additions to aldehydes. |

| Chiral Amino Ethers | (1R,2S)-N-Methylephedrine | Bidentate N,O-chelation can create a well-defined chiral pocket around the lithium cation. | Good to excellent enantiomeric excesses (ee). |

| Chiral Amido Sulfides | Proline-derived amido sulfides | Have shown superior enantioselectivity compared to amino ethers in some organolithium additions. researchgate.net | Potentially higher ee values and broader substrate scope. |

| Bis(oxazolidine) Ligands | Py-BOX | C2-symmetric ligands known to be highly effective in various metal-catalyzed asymmetric reactions. | High stereocontrol due to well-defined coordination geometry. |

Exploration of Photocatalytic or Electrocatalytic Activation Pathways

Traditional applications of (1-methoxy-1,2-propadienyl)lithium rely on its inherent nucleophilicity in two-electron pathways. A paradigm shift in its application could come from harnessing single-electron transfer (SET) processes through photocatalysis or electrocatalysis. nih.gov These methods offer alternative activation modes, potentially leading to novel reaction pathways and bond formations that are otherwise inaccessible.

Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for generating radical intermediates under mild conditions. nih.govbeilstein-journals.org Future research could explore the oxidation of the (1-methoxy-1,2-propadienyl)lithium carbanion by an excited-state photocatalyst. This SET event would generate a highly reactive methoxyallenyl radical. This intermediate could then participate in:

Radical Conjugate Additions: Addition to electron-deficient olefins to form new C-C bonds.

Atom Transfer Radical Addition (ATRA): Reaction with alkyl halides in ATRA-type processes.

Dual Catalytic Cycles: Integration with transition metal catalysis, where the photogenerated radical is intercepted by a metal complex to enable novel cross-coupling reactions.

The exploration of these pathways is nascent but holds immense potential for expanding the synthetic utility of this allenyl lithium reagent beyond its classical role as a simple nucleophile. lboro.ac.uknih.govresearchgate.net

Integration into Continuous Flow Synthesis for Scalable Chemical Transformations

The use of highly reactive and often thermally unstable organolithium reagents on an industrial scale presents significant safety and operational challenges, frequently requiring cryogenic temperatures (-78 °C or lower). vapourtec.comacs.org Continuous flow chemistry offers a robust solution to these problems by utilizing microreactors with superior heat and mass transfer capabilities. researchgate.netthieme-connect.de

Integrating the generation and reaction of (1-methoxy-1,2-propadienyl)lithium into a continuous flow system is a key direction for making its chemistry more scalable, safer, and efficient. chemistryviews.org The benefits include:

Enhanced Safety: The small reactor volumes minimize the risk associated with handling pyrophoric and highly reactive reagents. vapourtec.com

Precise Temperature Control: Flow reactors allow for rapid heating and cooling, enabling reactions to be run at temperatures not easily accessible in batch processing and potentially avoiding cryogenic conditions. acs.org

Improved Yield and Selectivity: Rapid mixing and precise control over residence time can minimize side reactions and improve product yields.

Scalability: Production can be scaled up by running the flow system for longer periods ("numbering-up") or by using multiple reactors in parallel, bypassing the challenges of scaling up large batch reactors.

Future work will focus on designing and optimizing flow setups where methoxyallene (B81269) is deprotonated by an organolithium base in one reactor module, and the resulting (1-methoxy-1,2-propadienyl)lithium is immediately quenched with an electrophile in a subsequent module. Addressing challenges such as reactor fouling from precipitated lithium salts will also be a critical area of investigation. vapourtec.comacs.org

| Parameter | Traditional Batch Processing | Continuous Flow Processing (Projected) |

|---|---|---|

| Temperature | Typically cryogenic (-78 °C) | Potentially higher, non-cryogenic temperatures. acs.org |

| Safety | Higher risk due to large volumes of reactive reagents. | Significantly improved due to small reactor volumes. vapourtec.com |

| Mixing | Often inefficient, leading to local hot spots and side products. | Highly efficient, ensuring homogeneity. |

| Scalability | Challenging due to heat transfer limitations. | Straightforward by extending operation time. chemistryviews.org |

| Reagent Handling | Manual addition of unstable reagents. | Automated pumping and in-situ generation/consumption. |

Application in the Synthesis of Highly Functionalized Building Blocks for Materials Science

The products derived from (1-methoxy-1,2-propadienyl)lithium chemistry—primarily α-alkoxy-substituted propargyl compounds—are versatile platforms for creating more complex molecules. A significant area of future research will be the strategic application of this reagent to synthesize highly functionalized building blocks for materials science, focusing on the key chemical transformations that enable their construction.

By reacting (1-methoxy-1,2-propadienyl)lithium with a diverse range of electrophiles, a library of multifunctional monomers and synthons can be accessed. The resulting propargyl ethers contain several handles for further chemical modification: the terminal alkyne, the hydroxyl group (if generated from an aldehyde/ketone), and the ether linkage. Research will focus on transformations such as:

Reaction with Bifunctional Electrophiles: Using electrophiles containing other polymerizable groups (e.g., acrylates, styrenes) to create novel monomers.

Post-Reaction Modifications: Utilizing the terminal alkyne for "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach functional units or build larger architectures.

Palladium-Catalyzed Cross-Coupling: Employing the allenyl/propargyl lithium species directly in cross-coupling reactions with aryl or vinyl halides to generate highly substituted allenes and conjugated systems, which are precursors to organic electronic materials. nih.govresearchgate.net

Synthesis of Heterocycles: Using the multifunctional products as precursors for intramolecular cyclization reactions to generate complex heterocyclic scaffolds. mdpi.com

These chemical transformations provide access to unique molecular architectures that can serve as building blocks for polymers, dendrimers, and other advanced materials.

Design of Next-Generation Methoxy-Substituted Allenyl Lithium Reagents with Enhanced Reactivity or Selectivity

The reactivity and selectivity of (1-methoxy-1,2-propadienyl)lithium are dictated by its structure, aggregation state, and the equilibrium between its allenyl and propargyl isomeric forms. acs.orgacs.org A forward-looking research direction involves the rational design of new, "next-generation" methoxy-substituted allenyl lithium reagents with tailored properties.

This can be achieved by modifying the substituents on the allenic framework. The goal of these modifications would be to fine-tune the reagent's electronic and steric properties to gain better control over its chemical behavior. organicchemistrydata.orgnih.gov Areas of exploration include:

Altering Alkoxy Groups: Replacing the methoxy (B1213986) group with bulkier (e.g., isopropoxy, tert-butoxy) or electronically different (e.g., benzyloxy, silyloxy) groups to modulate the reagent's stability, basicity, and chelating ability.

Substitution on the Allenic Backbone: Introducing substituents, such as silyl (B83357) or alkyl groups, at the C3 position of the allene (B1206475). Such modifications are known to significantly influence the allenyl/propargyl lithium equilibrium and can direct the regioselectivity of attack (α vs. γ). acs.orgresearchgate.net

Incorporating Internal Chelating Groups: Designing reagents with pendant Lewis basic groups that can coordinate intramolecularly to the lithium ion, potentially leading to more defined structures and enhanced stereoselectivity in reactions. nih.gov

By systematically studying the structure-reactivity relationships of these new reagents, it will be possible to develop a toolkit of tailored allenyl lithium compounds, allowing chemists to select the optimal reagent for a specific synthetic challenge.

| Structural Modification | Predicted Effect | Synthetic Goal |

|---|---|---|

| Replace -OCH3 with -OSiR3 (e.g., -OTBS) | Increased steric bulk; modified Lewis basicity of oxygen. | Enhanced diastereoselectivity in additions to chiral aldehydes. |

| Add a C3-silyl group (e.g., -SiMe3) | Influences allenyl vs. propargyl structure; directs attack to the α-position. acs.org | Improved regioselectivity for propargyl ether formation. |

| Replace -OCH3 with a chiral alkoxy group | Creates a chiral reagent for diastereoselective reactions. | Substrate-controlled asymmetric synthesis without external ligands. |

| Add a C3-alkyl group (e.g., -CH3) | Steric hindrance at the γ-position. | Exclusive α-regioselectivity. |

Q & A

Basic Question: What are the recommended synthetic protocols for Lithium (1-methoxy-1,2-propadienyl)- in academic laboratories?

Methodological Answer:

Synthesis typically involves organometallic precursor reactions, such as the alkylation of lithium alkoxides with propargyl derivatives. Key steps include:

- Precursor Preparation : Reacting lithium methoxide with 1,2-propadienyl halides under inert atmospheres (e.g., argon) to avoid side reactions.

- Reaction Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and confirm intermediate formation .

- Purification : Post-reaction washes with deionized water to remove ionic byproducts (e.g., diethylammonium chloride), followed by solvent extraction and vacuum distillation .

- Safety : Adhere to lithium-specific handling protocols, including moisture avoidance and personal protective equipment (PPE), as outlined in lithium hydroxide SOPs .

Advanced Question: How can researchers resolve contradictions in mutagenicity data for Lithium (1-methoxy-1,2-propadienyl)- analogs?

Methodological Answer:

Contradictions in mutagenicity assays (e.g., gene mutations vs. chromosomal damage) require:

- Comparative Testing : Parallel experiments using standardized assays, such as the L5178Y mouse lymphoma cell system, to detect both gene mutations (e.g., Tk locus) and chromosomal aberrations .

- Positive Controls : Validate assays with known mutagens (e.g., methyl methanesulphonate) to ensure sensitivity .

- Dose-Response Analysis : Use non-linear regression models to distinguish threshold effects from assay-specific artifacts.

- Data Harmonization : Cross-reference results with structural analogs (e.g., 1-methoxy-1,3,5-cycloheptatriene) to identify substituent-dependent trends .

Basic Question: What spectroscopic techniques are optimal for characterizing Lithium (1-methoxy-1,2-propadienyl)-?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify methoxy (-OCH) and allene (C=C=C) groups. Deuterated solvents (e.g., DMSO-d) enhance resolution .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns, distinguishing lithium adducts (e.g., [M+Li]) .

- IR Spectroscopy : Detect C-O (1050–1150 cm) and allenic C=C (1950–2100 cm) stretches to verify functional groups.

Advanced Question: How can reaction conditions be optimized to minimize byproducts like diethylammonium chloride during synthesis?

Methodological Answer:

- Solvent Selection : Use aprotic solvents (e.g., THF) to reduce nucleophilic interference.

- Stoichiometric Control : Limit excess diethylamine to avoid salt formation; real-time pH monitoring ensures neutralization without overshooting .

- Workup Optimization : Sequential water washes (3–5 cycles) followed by brine extraction effectively remove ionic byproducts .

- Catalytic Additives : Introduce crown ethers to stabilize lithium intermediates and enhance reaction specificity.

Advanced Question: What mechanistic insights explain the reactivity of Lithium (1-methoxy-1,2-propadienyl)- in cross-coupling reactions?

Methodological Answer:

- Lithium Coordination : The allene moiety acts as a π-donor, stabilizing transition states in Suzuki-Miyaura couplings.

- Methoxy Group Effects : Electron donation from -OCH increases nucleophilicity at the terminal allene carbon, facilitating transmetalation.

- Kinetic Studies : Stopped-flow NMR or in-situ IR monitors intermediate lifetimes to refine catalytic cycles.

Basic Question: What safety protocols are critical when handling Lithium (1-methoxy-1,2-propadienyl)-?

Methodological Answer:

- Moisture Avoidance : Store under inert gas (argon) and use anhydrous solvents to prevent violent reactions with water .

- Ventilation : Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks.

- Spill Management : Neutralize spills with dry sand or specialized lithium-neutralizing agents; avoid water-based extinguishers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.